(1S,2S)-cyclohexane-1,2-diol
Description
Historical Context of Chiral Cyclohexane-1,2-diols in Asymmetric Synthesis
The development of asymmetric synthesis has been a major focus in organic chemistry, aiming to control the stereochemical outcome of reactions. iranchembook.ir Within this field, chiral diols have emerged as pivotal chiral inducers and synthons. researchgate.net The use of chiral cyclohexane-1,2-diols is part of a broader history of employing C2-symmetric molecules to impart chirality in chemical reactions. The rigidity of the cyclohexane (B81311) framework and the defined spatial orientation of the two hydroxyl groups provide a predictable environment for inducing stereoselectivity.
Historically, methods for synthesizing vicinal diols included the reduction of ketones, hydrolysis of epoxides, and oxidation of olefins. researchgate.net The preparation of enantiomerically pure trans-1,2-diols often involves processes like the Prévost reaction or epoxidation followed by ring-opening, which establishes the trans relationship between the hydroxyl groups. stackexchange.com For instance, the epoxidation of cyclohexene (B86901) and subsequent acid-catalyzed hydrolysis is a classic method to produce trans-cyclohexane-1,2-diol, albeit as a racemic mixture. rsc.org The resolution of such racemic mixtures, often through the formation of diastereomeric salts with chiral resolving agents, or through kinetic resolution, became a critical step to access enantiomerically pure diols like (1S,2S)-cyclohexane-1,2-diol. nih.gov The evolution of asymmetric dihydroxylation and enantioselective epoxidation reactions provided more direct routes to these chiral scaffolds, further cementing their role in the synthesis of complex chiral molecules. researchgate.netnih.gov
Stereoisomeric Purity and its Imperatives in Chiral Induction Studies
In the realm of chiral chemistry, stereoisomeric purity is paramount. For a chiral compound to be effective, particularly in pharmaceuticals or as a catalyst, it must be present as a single, pure enantiomer. uou.ac.in Enantiomers, being non-superimposable mirror images, can have vastly different biological activities and interact differently with other chiral molecules, such as biological macromolecules. canada.catga.gov.au A mixture of enantiomers, known as a racemate, may lead to reduced efficacy or undesired effects. nih.gov
Regulatory bodies like the FDA and EMA have established stringent guidelines requiring the characterization and control of stereoisomeric purity for all chiral drugs. tga.gov.aunih.gov This includes defining the identity and enantiomeric purity of chiral starting materials and reagents. canada.ca The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical parameter in asymmetric synthesis. uou.ac.in A sample with 99% of one enantiomer and 1% of the other has an enantiomeric purity or ee of 98%. canada.ca Achieving a high ee (often >99%) is a primary goal in asymmetric synthesis. sigmaaldrich.com Various analytical techniques, including nuclear magnetic resonance (NMR) with chiral shift reagents, and liquid chromatography on chiral stationary phases, are employed to determine and validate the enantiomeric purity of compounds like this compound. canada.catga.gov.au
Overview of Research Trajectories Involving this compound as a Chiral Scaffold
The well-defined, rigid C2-symmetric structure of this compound makes it an exemplary chiral scaffold in a variety of research applications in asymmetric synthesis. sigmaaldrich.com Its utility can be broadly categorized into its roles as a chiral building block, a chiral auxiliary, and a precursor for chiral ligands.
As a Chiral Building Block: this compound serves as a foundational chiral starting material for the synthesis of more complex molecules. Its stereocenters are incorporated into the final product, defining its absolute stereochemistry. This is essential in the synthesis of pharmaceuticals and natural products where specific stereoisomers are required for biological function.
As a Chiral Auxiliary: A chiral auxiliary is a temporary addition to a substrate that directs the stereochemical course of a reaction before being removed. This compound has been successfully used in this capacity. For example, it can be converted into a chiral acetal (B89532), which then directs diastereoselective alkylation reactions. acs.org The auxiliary is later cleaved to reveal the optically active product. acs.org This approach has been used in the asymmetric synthesis of α,α-disubstituted amino acids. acs.org
As a Chiral Ligand for Asymmetric Catalysis: Perhaps one of the most significant applications of this compound is as a precursor for chiral ligands used in metal-catalyzed asymmetric reactions. The diol can be readily modified to create a wide range of ligands. These chiral ligands coordinate to a metal center, creating a chiral catalyst that can facilitate enantioselective reactions with high efficiency and selectivity. For instance, it has been used to prepare ligands for titanium alkoxide-catalyzed additions of phosphites to aldehydes, yielding non-racemic hydroxy phosphonates. sigmaaldrich.comsigmaaldrich.com Derivatives of the corresponding diamine, (1S,2S)-cyclohexane-1,2-diamine, are also prominent ligands, used for instance in copper-catalyzed enantioselective Henry reactions. mdpi.com The success of these ligands stems from the rigid and predictable chiral environment provided by the cyclohexane backbone.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | bldpharm.com |
| CAS Number | 57794-08-8 | sigmaaldrich.com |
| Melting Point | 107-109 °C | sigmaaldrich.com |
| Appearance | White crystals | chembk.com |
| Optical Purity (ee) | ≥99% (Commercially available) | sigmaaldrich.com |
Table 2: Applications of this compound in Asymmetric Synthesis
| Application Role | Example Reaction/Synthesis | Reference |
|---|---|---|
| Chiral Building Block | Synthesis of complex pharmaceuticals and agrochemicals. | |
| Chiral Auxiliary | Asymmetric synthesis of α,α-disubstituted amino acids via chiral acetal enol ethers. | acs.org |
| Chiral Ligand Precursor | Preparation of ligands for Ti-alkoxide-catalyzed addition of dimethyl phosphite (B83602) to aldehydes. | sigmaaldrich.comsigmaaldrich.com |
| Chiral Ligand Precursor | Derivatives used in copper-catalyzed enantioselective Henry reactions. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-cyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57794-08-8 | |
| Record name | 1,2-Cyclohexanediol, (1S-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057794088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-trans-1,2-Cyclohexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-CYCLOHEXANEDIOL, (1S-TRANS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RX9RD438J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Stereoselective Synthetic Methodologies for 1s,2s Cyclohexane 1,2 Diol
Chemoenzymatic Approaches to Enantiopure (1S,2S)-cyclohexane-1,2-diol
Chemoenzymatic strategies combine the versatility of chemical synthesis with the high selectivity of biological catalysts, such as enzymes or whole-cell systems. These approaches provide efficient and environmentally benign routes to enantiopure compounds like this compound.
Biocatalytic resolution involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.gov
A notable strategy for producing trans-diols involves a sequential, one-pot enzymatic process. For instance, the chemoenzymatic trans-dihydroxylation of cyclohexene (B86901) can be achieved through an initial epoxidation followed by enantioselective hydrolysis of the resulting meso-epoxide. rsc.org In one such system, the epoxidation of cyclohexene is mediated by an enzyme like Novozym 435®, and the subsequent hydrolysis of the intermediate cyclohexene oxide is catalyzed by resting cells of microorganisms like Sphingomonas sp. HXN-200. rsc.org This sequential reaction in a single pot can produce (1R,2R)-cyclohexane-1,2-diol with high enantiomeric excess, demonstrating a pathway that can be adapted to produce the (1S,2S)-enantiomer by selecting an enzyme that hydrolyzes the opposite epoxide enantiomer. rsc.org
| Method | Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion |
| One-Pot Dihydroxylation | Cyclohexene | Novozym 435® & Sphingomonas sp. HXN-200 | (1R,2R)-cyclohexane-1,2-diol | 84% | 95% |
This interactive table summarizes the results of a chemoenzymatic approach to synthesizing a stereoisomer of cyclohexane-1,2-diol. rsc.org
Enantioselective reductions using biocatalysts, particularly alcohol dehydrogenases (ADHs), offer a powerful method for synthesizing chiral diols from prochiral precursors. This approach involves the stereospecific reduction of a ketone or diketone functionality. For the synthesis of this compound, a hypothetical two-step biocatalytic process could be envisioned. First, a precursor molecule such as 1,2-cyclohexanedione (B122817) would be reduced. An alcohol dehydrogenase with the appropriate stereopreference, such as Lactobacillus brevis ADH (LbADH), could selectively reduce one carbonyl group to a hydroxyl group, followed by the reduction of the second carbonyl, with the stereochemistry directed by the enzyme to yield the desired (1S,2S) configuration. acs.org Such two-step biocatalytic reactions using lyophilized whole cells have been shown to be effective in microaqueous systems, achieving high product concentrations and excellent stereoselectivities for other diols. acs.org
Asymmetric Dihydroxylation of Cyclohexene Derivatives
Asymmetric dihydroxylation (AD) is a powerful method for the direct conversion of alkenes into chiral vicinal diols with high enantioselectivity. The Sharpless Asymmetric Dihydroxylation has become a cornerstone of modern organic synthesis for this purpose. nih.gov
The Sharpless Asymmetric Dihydroxylation is a reaction that converts an alkene to a vicinal diol using osmium tetroxide as the oxidant in the presence of a chiral ligand. nih.govwikipedia.org The process is rendered catalytic in the expensive and toxic osmium tetroxide by the use of a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium(VIII) species in the catalytic cycle. wikipedia.orgyoutube.com
The key to the reaction's success lies in the use of chiral ligands derived from cinchona alkaloids, specifically dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). nih.gov To simplify the procedure and improve reliability, pre-mixed reagents known as AD-mix-α and AD-mix-β were developed. wikipedia.org These mixtures contain the potassium osmate catalyst, the co-oxidant (K₃Fe(CN)₆), potassium carbonate, and the chiral ligand. nih.gov The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation and, therefore, which enantiomer of the diol is produced. wikipedia.org For the synthesis of this compound from cyclohexene, AD-mix-α, which contains the (DHQ)₂PHAL ligand, would be selected.
| Reagent Mix | Chiral Ligand | Typical Stereochemical Outcome |
| AD-mix-α | (DHQ)₂PHAL | Delivers hydroxyl groups to the α-face of the alkene |
| AD-mix-β | (DHQD)₂PHAL | Delivers hydroxyl groups to the β-face of the alkene |
This interactive table outlines the components and stereochemical preferences of the standard Sharpless AD-mix reagents. wikipedia.org
The mechanism of the Sharpless AD involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmium species.
The chiral induction is governed by the ligand, which creates a chiral binding pocket for the alkene substrate. The cinchona alkaloid-derived ligands, particularly the phthalazine (B143731) (PHAL) dimers such as (DHQ)₂PHAL and (DHQD)₂PHAL, form a U-shaped binding cleft. wikipedia.org This cleft presents the osmium tetroxide to the alkene in a highly stereocontrolled manner. The alkene is directed to approach the oxidant from one of its two prochiral faces, depending on which ligand (DHQ or DHQD based) is used. wikipedia.org The selection of the ligand allows for a predictable synthesis of either enantiomer of the diol product. The design of more rigid and effective ligands has been a subject of research to further enhance enantioselectivity and clarify the precise origins of the enantiospecificity. acs.orgacs.org
Kinetic Resolution Techniques for Racemic Cyclohexane-1,2-diols
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This method allows for the isolation of one enantiomer in high enantiomeric purity as the unreacted starting material.
For racemic trans-cyclohexane-1,2-diol, highly efficient kinetic resolutions have been developed based on enantioselective acylation using chiral organocatalysts. Specifically, lipophilic tetrapeptide-based catalysts have demonstrated extraordinary selectivity in the acylation of trans-cycloalkane-1,2-diols. researchgate.net In a typical procedure, the racemic diol is subjected to acylation with an acyl donor (e.g., an acid anhydride) in the presence of a catalytic amount of the chiral peptide in a nonpolar solvent like toluene. researchgate.net
Research has shown that certain tetrapeptide catalysts preferentially acylate the (1R,2R)-enantiomer of cyclohexane-1,2-diol, leaving the desired (1S,2S)-enantiomer unreacted and therefore recoverable with very high enantiomeric excess (>99% ee). researchgate.netnih.gov The high selectivity is attributed to a thermodynamic preference for the catalyst to complex with the (1R,2R)-isomer and a lower energy barrier for the subsequent acyl transfer step. nih.gov This method is highly practical due to its efficiency and the ability to achieve near-perfect enantiomeric purity for the remaining diol. researchgate.net
| Catalyst | Acylating Agent | Conversion (%) | ee (%) of unreacted (1S,2S)-diol | Selectivity Factor (S) |
| Tetrapeptide Organocatalyst | Acetic Anhydride (B1165640) | ~50 | >99 | >200 |
This interactive table presents typical results for the kinetic resolution of racemic trans-cyclohexane-1,2-diol using a chiral tetrapeptide catalyst, demonstrating high enantiomeric excess and selectivity. researchgate.net
Enzymatic Kinetic Resolution Methods
Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for resolving racemic mixtures of chiral alcohols, including trans-cyclohexane-1,2-diol. This technique leverages the high stereoselectivity of enzymes, particularly lipases, to preferentially acylate one enantiomer of the racemic diol, allowing for the separation of the unreacted enantiomer and the acylated product.
Lipases are the most commonly employed enzymes for this transformation due to their broad substrate tolerance, commercial availability, and activity in organic solvents. The resolution of racemic trans-1,2-cyclohexanediol (B13532) is typically achieved through enantioselective acylation, where an acyl donor such as vinyl acetate (B1210297) is used. For instance, lipases can selectively catalyze the acylation of the (1R,2R)-enantiomer, leaving the desired this compound unreacted. The efficiency of the resolution is often quantified by the enantiomeric excess (e.e.) of the product and the conversion percentage. Under optimal conditions, this method can yield both the unreacted diol and the monoacylated product with high optical purity. youtube.com
Several factors influence the effectiveness of EKR, including the choice of enzyme, solvent, acyl donor, and temperature. Microwave irradiation has been explored as a method to enhance reaction rates and conversions compared to conventional heating. nih.gov For example, the use of lipase (B570770) PS-D under microwave irradiation for the resolution of a racemic diol showed higher conversion compared to conventional heating methods. nih.gov
Table 1: Examples of Enzymatic Kinetic Resolution of trans-Cyclohexane-1,2-diol Analogs Data presented is often for analogous structures, illustrating the general applicability of the method.
| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Conversion (%) |
|---|---|---|---|---|---|
| Lipase PS-D | Vinyl Acetate | THF | (1S,2S)-monoacetate | 50% | 41% |
| CaLB (Lipase B from Candida antarctica) | Vinyl Acetate | THF | Monoacetate | High | ~50% |
Chemical Kinetic Resolution Protocols
Chemical kinetic resolution offers an alternative to enzymatic methods, employing chiral catalysts or reagents to achieve enantioselective transformations. These protocols often involve acylation reactions where a chiral catalyst selectively promotes the reaction of one enantiomer over the other.
A notable approach involves the use of highly enantioselective tetrapeptide organocatalysts for the kinetic resolution of trans-cycloalkane-1,2-diols via monoacylation. researchgate.net These peptide-based catalysts can facilitate acyl transfer with extraordinary selectivity. Computational studies, such as those using density functional theory (DFT), have provided insights into the mechanism, suggesting that the barrier for stereoselective acyl transfer is lower for the (1R,2R)-enantiomer, leading to the effective kinetic resolution of the (1S,2S)-enantiomer. nih.gov
Another significant chemical method is the enantioselective Steglich reaction, which utilizes a chiral nucleophilic catalyst, such as a 4-dimethylaminopyridine (B28879) (DMAP) derivative. This method allows for the efficient kinetic resolution of trans-cycloalkane-1,2-diols using various carboxylic acids, which form anhydrides in situ. researchgate.net The choice of reagents, such as the carbodiimide (B86325) and the carboxylic acid, can be optimized to achieve very high selectivity factors (S-values), which are a measure of the relative rate of reaction of the two enantiomers.
Table 2: Chemical Kinetic Resolution of (±)-trans-cyclohexane-1,2-diol
| Catalyst / Reagent | Acylating System | Solvent | Selectivity Factor (S) | Result |
|---|---|---|---|---|
| Chiral Tetrapeptide | Acetic Anhydride | Toluene | >200 | High ee for (1S,2S)-diol |
| Chiral DMAP derivative | Acetic Acid / DIC | Toluene | >50 | High ee for (1S,2S)-diol |
Deracemization and Enantiomer Interconversion Strategies for Chiral Diols
While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is 50%. Deracemization strategies aim to overcome this limitation by converting a racemate into a single, pure enantiomer, theoretically achieving a 100% yield. These processes require an external energy source and a mechanism for interconverting the enantiomers. acs.org
Crystallization-induced deracemization (CID) is one such strategy that has been applied to diols. nih.gov This method involves the racemization of the substrate in solution while one enantiomer selectively crystallizes. For this to be successful, the substrate must be able to racemize under the reaction conditions, for example, through the intramolecular transfer of an acyl group in the presence of a base. acs.orgnih.gov This technique has been successfully used for monoacylated meso-diols, converting them to single enantiomers with up to 99% ee. nih.gov
Photochemical deracemization represents another advanced approach. photonics.comphys.org This technique uses a chiral photosensitizer that selectively converts the unwanted enantiomer into the desired one upon irradiation with light. The energy from the light overcomes the thermodynamic barrier for converting one enantiomer to the other. photonics.com This method has been demonstrated for chiral allenes, achieving high enantiomeric excess for the desired product. phys.org While not yet specifically detailed for cyclohexane-1,2-diol, the principle is applicable to other classes of chiral compounds.
Enantiomer interconversion can also be a factor in synthetic routes. Studies on related cyclohexane-based acetal (B89532) derivatives have shown that slow interconversions can occur between different diastereomers over time, highlighting the dynamic nature of these systems and the potential for equilibration to influence the final product distribution. acs.orgnih.gov
Alternative Synthetic Routes to this compound Stereoisomers
The synthesis of specific stereoisomers of cyclohexane-1,2-diol often begins with the dihydroxylation of cyclohexene. The stereochemical outcome of this reaction is highly dependent on the reagents used.
Syn-dihydroxylation to produce cis-cyclohexane-1,2-diol can be achieved using reagents like cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). quora.com These reagents add two hydroxyl groups to the same face of the double bond.
Anti-dihydroxylation to yield trans-cyclohexane-1,2-diol, the precursor for kinetic resolution to this compound, is typically performed in a two-step process. First, cyclohexene is epoxidized using a peroxy acid, such as peroxyformic acid. The resulting epoxide is then opened by acid-catalyzed hydrolysis. The nucleophilic attack of water occurs from the side opposite to the epoxide ring, resulting in the formation of the trans-diol. youtube.com
These fundamental reactions produce racemic diols. To obtain the enantiomerically pure this compound, the racemic trans-diol synthesized via the anti-dihydroxylation route serves as the starting material for the kinetic resolution methods described in the preceding sections. Greener synthetic processes are also being explored, such as the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide over zeolite catalysts. researchgate.net
Advanced Derivatization Chemistry of 1s,2s Cyclohexane 1,2 Diol for Chiral Scaffold Development
Preparation of Chiral Acetals and Ketals Derived from (1S,2S)-cyclohexane-1,2-diol
The reaction of this compound with aldehydes or ketones under acidic catalysis yields chiral cyclic acetals or ketals. google.comlibretexts.org These derivatives are not only valuable for protecting the diol functionality but also serve as important chiral auxiliaries that can influence the stereochemical course of subsequent reactions.
Protecting groups are essential in multistep synthesis to mask reactive functional groups. cmu.eduyoutube.com When a diol is protected as a cyclic acetal (B89532) or ketal, it forms a five-membered dioxolane ring. youtube.com Using the chiral this compound scaffold to react with a prochiral ketone or aldehyde results in the formation of diastereomeric ketals or acetals. This strategy can be used to introduce a chiral auxiliary that directs the stereochemistry of future transformations.
The cyclohexane-1,2-diacetal (CDA) protecting group, derived from cyclohexane-1,2-dione, is particularly valuable for the selective protection of trans-1,2-diols in complex molecules like carbohydrates. nih.gov The formation of these acetals is generally stable under basic conditions but can be cleaved under acidic conditions, which is a typical characteristic of acetal protecting groups. libretexts.org However, some specialized acetals can be designed for cleavage under basic conditions. cmu.edu The predictable stereochemistry of the this compound backbone makes its derived acetals and ketals reliable chiral protecting groups in the synthesis of natural products and pharmaceuticals.
The rigid, chiral environment created by an acetal or ketal derived from this compound can significantly influence the reactivity and stereoselectivity of reactions occurring elsewhere in the molecule. The bulky cyclohexane (B81311) backbone effectively blocks one face of the molecule, directing incoming reagents to the opposite, less sterically hindered face.
Development of Chiral Ligands and Organocatalysts from the this compound Scaffold
Perhaps the most significant application of this compound is as a precursor for chiral ligands and organocatalysts. sigmaaldrich.com The C₂-symmetry and conformational rigidity of the scaffold are ideal for creating a well-defined chiral environment around a metal center or for directing a substrate in an organocatalytic reaction.
The diol can be readily modified to create a diverse range of ligands. For example, it has been used to prepare ligands for titanium alkoxide-catalyzed additions of phosphites to aldehydes, yielding non-racemic hydroxy phosphonates with high enantioselectivity. sigmaaldrich.com The hydroxyl groups can be functionalized to introduce phosphine (B1218219), amine, or other coordinating moieties. The success of these ligands stems from the predictable and stable chiral pocket provided by the cyclohexane backbone.
Derivatives of the corresponding diamine, (1S,2S)-cyclohexane-1,2-diamine, are among the most successful chiral ligands in asymmetric catalysis, highlighting the utility of the trans-1,2-disubstituted cyclohexane framework. researchgate.net These ligands have been used in a vast number of metal-catalyzed reactions, including hydrogenations, allylic alkylations, and Henry reactions. researchgate.net
Furthermore, chiral diols themselves can act as organocatalysts, activating substrates through hydrogen bonding or by forming transient chiral boronates. nih.gov For instance, chiral diols like BINOL are effective catalysts for enantioselective allylboration of ketones. nih.gov This opens the possibility for this compound and its simple derivatives to be employed directly as organocatalysts in a variety of asymmetric transformations, leveraging their inherent chirality to control the stereochemical outcome of reactions.
Table 2: Applications of the (1S,2S)-Cyclohexane-1,2-disubstituted Scaffold in Catalysis
| Scaffold Derivative | Catalyst Type | Application Example |
|---|---|---|
| This compound | Ligand Precursor | Titanium-catalyzed addition of phosphites to aldehydes. sigmaaldrich.com |
| (1R,2R)-diaminocyclohexane | Ligand Precursor | Pd-catalyzed allylation, Rh-catalyzed hydrogenation. researchgate.net |
Phosphine and Phosphite (B83602) Ligands for Asymmetric Metal Catalysis
The conversion of this compound into phosphorus-containing ligands, such as phosphines and phosphites, has yielded a class of highly effective ligands for transition metal-catalyzed asymmetric reactions. The chiral diol backbone creates a sterically defined pocket around the metal center, influencing the trajectory of incoming substrates and leading to high levels of enantioselectivity.
A common strategy to synthesize chiral diphosphite ligands involves the reaction of this compound with a chlorophosphine reagent, often a diarylchlorophosphine, in the presence of a base. A more refined approach involves a two-step process where the diol is first reacted with phosphorus trichloride (B1173362) (PCl₃) to form a cyclic chlorophosphite intermediate, which is then reacted with a second chiral diol, such as a BINOL derivative, to create a more complex diphosphite ligand.
These ligands have been successfully applied in a variety of metal-catalyzed reactions. For instance, diphosphite ligands derived from this compound have been used to generate palladium complexes in situ for asymmetric allylic alkylation reactions. chemscene.com Similarly, rhodium complexes bearing these chiral diphosphite ligands have been investigated in the asymmetric hydrogenation of prochiral olefins. chemscene.com The modular nature of their synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize performance for specific transformations. sigmaaldrich.com
Below is a table summarizing the performance of a diphosphite ligand derived from this compound in a representative asymmetric reaction.
| Reaction | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Pd-catalyzed Allylic Alkylation | Pd(dba)₂ / (1S,2S)-bis[(S)-1,1′-binaphthyl-2,2′-diyl]phosphite-cyclohexanediol | 1,3-Diphenyl-2-propenyl acetate (B1210297) | (S)-1,3-Diphenyl-1-(methoxycarbonyl)propene | up to 95 | up to 97 |
Data compiled from studies on related diphosphite ligands. chemscene.com
Diamine and Amino Alcohol Ligands
The conversion of the diol functionality of this compound into nitrogen-containing groups provides access to valuable chiral diamine and amino alcohol ligands. These ligands are cornerstones of coordination chemistry and have been instrumental in the development of numerous asymmetric catalytic processes.
A robust synthetic route to the key precursor, (1S,2S)-cyclohexane-1,2-diamine, from the parent diol involves a two-step sequence. First, the hydroxyl groups are converted into good leaving groups, typically by mesylation or tosylation. Subsequent nucleophilic substitution with sodium azide (B81097), followed by reduction of the resulting diazide (e.g., with LiAlH₄ or catalytic hydrogenation), affords the desired chiral diamine with retention of stereochemistry. An alternative pathway involves the ring-opening of the corresponding epoxide, derived from the diol, with an amine nucleophile.
These diamine and amino alcohol scaffolds are then readily derivatized. For example, reductive amination with aldehydes or ketones can introduce N-alkyl or N-aryl substituents. Condensation with salicylaldehyde (B1680747) derivatives followed by reduction yields salen and salan-type ligands, respectively. These tetradentate ligands are particularly effective in coordinating to a variety of metal centers, including Cr, Mn, Co, and Cu.
Catalytic applications of these ligands are extensive. For example, copper complexes of ligands derived from (1R,2R)-cyclohexane-1,2-diamine have been used as catalysts in the asymmetric Henry reaction (nitroaldol reaction). princeton.edu Similarly, titanium complexes of chiral salan ligands are effective catalysts for asymmetric cyanation reactions.
The table below showcases the application of a catalyst derived from the closely related (1R,2R)-cyclohexane-1,2-diamine scaffold.
| Reaction | Ligand Type | Metal | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Michael Addition | Bifunctional organocatalyst | - | trans-β-nitrostyrene & acetylacetone | up to 93 | up to 41 (S) |
| Henry Reaction | Salen-type | Cu | Benzaldehyde & nitromethane | High | Moderate to High |
Data adapted from studies on catalysts derived from the cyclohexane-1,2-diamine scaffold. princeton.edu
N-Heterocyclic Carbene Precursors and Their Chiral Analogues
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties and steric tunability. The chiral backbone of this compound can be used to construct chiral NHC precursors, typically imidazolium (B1220033) or imidazolinium salts.
The synthesis of these precursors begins with the conversion of this compound to its corresponding diamine, (1S,2S)-cyclohexane-1,2-diamine, as described in the previous section. This chiral diamine is the key building block. A common method to form the heterocyclic core is the condensation of the diamine with glyoxal (B1671930) to form a diimine, which is then cyclized with an orthoformate ester (e.g., triethyl orthoformate) and an ammonium (B1175870) salt (e.g., ammonium tetrafluoroborate) to yield the imidazolium salt. N-alkylation or N-arylation can be performed prior to or after the cyclization to introduce various substituents on the nitrogen atoms, which significantly influences the steric environment of the resulting NHC ligand. nih.gov
These chiral NHC precursors are deprotonated with a strong base to generate the free carbene in situ, which then coordinates to a metal center. Copper(I) complexes of NHCs derived from trans-1,2-diaminocyclohexane have been successfully employed in asymmetric conjugate addition reactions of dialkylzinc reagents to enones. researchgate.net The rigid cyclohexane scaffold effectively shields one face of the substrate-metal complex, directing the nucleophilic attack and leading to high enantioselectivity.
| Reaction | NHC Ligand Precursor | Metal | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
| Conjugate Addition | Bis(imidazolium) salt from (R,R)-cyclohexanediamine | Cu(I) | Cyclohexenone | Et₂Zn | 99 | 97 |
| Conjugate Addition | Bis(imidazolium) salt from (S,S)-cyclohexanediamine | Cu(I) | Cyclohexenone | Et₂Zn | 99 | 96 |
Data from studies on bis(NHC) ligands derived from enantiopure trans-1,2-diaminocyclohexane. researchgate.net
Chiral Brønsted Acids and Lewis Acids
Beyond their role as ligands for metal centers, derivatives of this compound can function as chiral catalysts in their own right, specifically as chiral Brønsted or Lewis acids.
Chiral Brønsted Acids: A prominent class of chiral Brønsted acid catalysts are chiral phosphoric acids (CPAs). The synthesis of a CPA from this compound involves its reaction with phosphorus oxychloride (POCl₃) to form a cyclic dichlorophosphate (B8581778) intermediate. Subsequent hydrolysis carefully controlled to replace the chlorine atoms with hydroxyl groups yields the desired chiral phosphoric acid. These catalysts operate by activating electrophiles through protonation or hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile. mdpi.com While BINOL-derived CPAs are more common, the principle is readily extendable to diol scaffolds like cyclohexane-1,2-diol.
Chiral Lewis Acids: The diol can also be incorporated into chiral Lewis acids. A straightforward method is the reaction of this compound with a boronic acid or borane (B79455) source to form a chiral boronate ester. These compounds can act as chiral Lewis acids or be used in further transformations like the Matteson homologation for asymmetric chain extension. researchgate.net Another approach involves the in situ generation of a chiral Lewis acid. For example, this compound can be used as a chiral ligand for titanium(IV) isopropoxide. The resulting chiral titanium alkoxide complex is a potent Lewis acid that has been shown to catalyze the enantioselective addition of phosphites to aldehydes. chemscene.com
| Catalyst Type | Derivative | Activation Mode | Example Reaction |
| Brønsted Acid | Chiral Phosphoric Acid | H-bonding/Protonation | Asymmetric Mannich Reaction |
| Lewis Acid | Chiral Boronate Ester | Lewis Acidic Boron Center | Asymmetric Diels-Alder Reaction |
| Lewis Acid (in situ) | Ti(OiPr)₄ / this compound | Chiral Ti(IV) Complex | Addition of phosphites to aldehydes |
Synthesis of Polymer-Supported and Immobilized this compound Derivatives for Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility, facilitating catalyst separation, recovery, and recycling. Derivatives of this compound are well-suited for integration into heterogeneous catalytic systems.
One major approach is the covalent attachment of a chiral ligand derived from the diol to a pre-formed polymer support, such as polystyrene or silica (B1680970) gel. This requires functionalizing the diol or its derivative with a linker group (e.g., a vinyl or chloromethylstyrene unit) that can be grafted onto the polymer.
A more integrated approach involves the synthesis of a monomer containing the chiral diol scaffold, followed by its polymerization or co-polymerization with an achiral monomer. For instance, this compound can be esterified with 4-vinylbenzoyl chloride to produce (1S,2S)-1,2-cyclohexanediyl bis(4-vinylbenzoate). sigmaaldrich.com This monomer can then be polymerized to create a linear or cross-linked polymer where the chiral diol unit is an intrinsic part of the polymer backbone or a pendant group. The resulting polymer can then be further derivatized (e.g., by converting the diol units into phosphite ligands) to generate a fully heterogeneous catalyst.
Another strategy for immobilization is the formation of coordination polymers. Ligands synthesized from this compound, such as those with bipyridine functionalities, can be combined with metal salts (e.g., HgCl₂) to form extended one-dimensional, two-dimensional, or three-dimensional crystalline networks. researchgate.net In these materials, the chiral scaffold is periodically arranged throughout the solid, creating a well-defined, recyclable heterogeneous catalyst. These approaches combine the high selectivity of homogeneous chiral catalysts with the operational simplicity of heterogeneous systems.
Applications of 1s,2s Cyclohexane 1,2 Diol and Its Derivatives in Asymmetric Catalysis
Asymmetric Hydrogenation Reactions
The chiral scaffold provided by 1,2-disubstituted cyclohexanes is fundamental to many highly effective asymmetric hydrogenation catalysts. While (1S,2S)-cyclohexane-1,2-diol serves as a key chiral precursor, it is often its diamine analogue, (1S,2S)-cyclohexane-1,2-diamine, that is directly incorporated into the final ligand structure for these reactions. The diol can be converted to the corresponding diamine, which is then used to synthesize a wide array of chiral ligands.
In homogeneous asymmetric hydrogenation, catalysts are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. Ligands derived from the (1R,2R)-cyclohexane-1,2-diamine backbone, the enantiomer of the (1S,2S) form, have been extensively studied. For instance, tetradentate PNNP and SNNS ligands based on (R,R)-1,2-diaminocyclohexane have been successfully employed in manganese(I)-catalyzed asymmetric hydrogenation of various ketones. rsc.orgnih.gov These manganese complexes have demonstrated good activity and enantioselectivity, achieving up to 85% enantiomeric excess (ee) for the reduction of substituted acetophenones. rsc.orgnih.gov The chiral diamine framework, originating from the diol scaffold, is crucial for creating a specific chiral pocket around the metal center, which directs the hydrogenation to one face of the prochiral substrate. rsc.orgnih.gov
Research has shown that the structure of the ligand, particularly the nature of the coordinating atoms and the steric bulk, significantly influences the catalytic performance. rsc.org In one study, a manganese complex featuring a PNNP ligand with a C=N bond (Mn1) was found to be more effective than a similar complex with an N-H bond (Mn2) for the asymmetric hydrogenation of ketones. rsc.org
Table 1: Performance of (R,R)-1,2-diaminocyclohexane-derived Mn(I) Catalyst in Asymmetric Hydrogenation of Acetophenone Derivatives rsc.org
| Entry | Substrate (Acetophenone Derivative) | Product | Conv. (%) | ee (%) |
|---|---|---|---|---|
| 1 | Acetophenone | 1-Phenylethanol | >99 | 81 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 85 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 80 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 78 |
Reaction conditions: 2 mol% Mn catalyst, 20 mol% K₂CO₃, EtOH, 50 bar H₂, 80 °C, 12 h.
Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling. The development of chiral heterogeneous catalysts often involves the immobilization of a homogeneous catalyst, or its ligand, onto a solid support. Ligands derived from the cyclohexane-1,2-diol/diamine scaffold can be anchored to materials such as silica (B1680970), polymers, or metal-organic frameworks (MOFs).
This immobilization can be achieved through covalent bonding or non-covalent interactions. The goal is to create a solid-supported catalyst that retains the high enantioselectivity of its homogeneous counterpart while gaining the benefits of heterogeneity. While the principle is well-established, specific examples detailing the performance of catalysts heterogenized from this compound itself are not extensively documented. However, the broader field of heterogeneous asymmetric hydrogenation frequently utilizes immobilized chiral ligands with similar structural motifs. acs.org
Asymmetric Carbon-Carbon Bond Forming Reactions
Derivatives of this compound are pivotal in controlling stereochemistry during the formation of new carbon-carbon bonds, a cornerstone of organic synthesis.
This compound can function as a chiral auxiliary to direct the stereochemical outcome of reactions involving enolates. In this approach, the diol is temporarily attached to a substrate, inducing facial selectivity in subsequent reactions, and is then cleaved to reveal the chiral product.
A notable application is the diastereoselective alkylation of β-keto esters, a reaction that proceeds via an enolate intermediate similar to the aldol (B89426) reaction. nih.gov When (S,S)-cyclohexane-1,2-diol is used as a chiral auxiliary to form an acetal (B89532) with ethyl 2-methylacetoacetate (B1246266), subsequent alkylation reactions proceed with high diastereoselectivity (92% to >95% de). nih.gov The rigid chiral acetal effectively shields one face of the enol ether intermediate, directing the incoming electrophile to the opposite face. After the alkylation, the auxiliary can be removed to yield β-keto esters with a newly formed quaternary chiral center. nih.gov These products can then be converted into valuable optically active α,α-disubstituted amino acids. nih.gov
Table 2: Diastereoselective Alkylation of an Enol Ether Derived from (S,S)-cyclohexane-1,2-diol nih.gov
| Entry | Alkylating Agent (R-X) | Product Diastereomeric Excess (de, %) | Isolated Yield (%) |
|---|---|---|---|
| 1 | MeI | >95 | 65 |
| 2 | EtI | >95 | 70 |
| 3 | Allyl-Br | 92 | 55 |
| 4 | Bn-Br | 94 | 68 |
Reaction involves the lithium enolate of the chiral enol ether derived from ethyl 2-methylacetoacetate and (S,S)-cyclohexane-1,2-diol.
While the diol is effective as an auxiliary, its direct use in catalytic enantioselective Aldol or Mannich reactions is less common than ligands derived from the corresponding diamine.
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Its stereoselectivity can be controlled using chiral Lewis acids. C2-symmetric diols like this compound are excellent precursors for such catalysts. scielo.br By reacting the diol with a Lewis acidic metal precursor (e.g., dialkylaluminum chloride or a titanium alkoxide), a chiral Lewis acid catalyst is formed. scielo.br This catalyst then coordinates to the dienophile, activating it for the cycloaddition and creating a chiral environment that directs the approach of the diene to one of the dienophile's two faces. This strategy has been widely used with various chiral diols to achieve high enantioselectivity in Diels-Alder reactions. scielo.br
Similarly, [3+2] cycloaddition reactions, which form five-membered rings, can be rendered enantioselective using chiral catalysts. While the use of ligands derived from the this compound backbone is conceptually feasible, specific and detailed research findings for this application are not widely reported.
The Michael addition, or conjugate addition, is a fundamental method for C-C bond formation. Chiral ligands are used to coordinate with a metal salt (e.g., a copper(II) salt) to form a chiral Lewis acid catalyst. This catalyst then activates an α,β-unsaturated compound towards nucleophilic attack, controlling the facial selectivity of the addition.
While the chiral cyclohexane-1,2-scaffold is well-suited for this purpose, research in this area has predominantly focused on ligands derived from (1S,2S)-cyclohexane-1,2-diamine. These diamine-based ligands, often in the form of Schiff bases or N,N'-dioxides, have been shown to be highly effective in catalyzing the asymmetric Michael addition of various nucleophiles, including malonates and β-keto esters, to enones and nitroalkenes. The success of these systems underscores the utility of the rigid C2-symmetric cyclohexane (B81311) backbone in creating a well-defined chiral pocket for stereocontrol.
Chiral Ligand Applications in Heck, Suzuki, and Other Cross-Coupling Reactions
While ligands directly synthesized from this compound are not prominently featured in the literature for major cross-coupling reactions, the compound's significance is paramount as a precursor to (1S,2S)-1,2-diaminocyclohexane. This diamine is a cornerstone for the development of privileged ligands that demonstrate exceptional efficacy in a range of palladium-, copper-, and iron-catalyzed cross-coupling reactions.
Derivatives of (1S,2S)-1,2-diaminocyclohexane are used to construct N,N'-disubstituted chiral ligands whose steric and electronic properties can be finely tuned. These ligands form stable, well-defined complexes with transition metals, creating a chiral environment that effectively controls the stereochemical outcome of the reaction. For instance, salen-type ligands (bis(salicylidene)ethylenediamine derivatives) prepared from the diamine have been successfully employed. Although more commonly associated with other reaction types, the principles of their stereochemical control are relevant. Similarly, chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands incorporating the 1,2-diaminocyclohexane backbone are pivotal in various asymmetric transformations, including allylic alkylations, which share mechanistic features with cross-coupling cycles. nih.gov
The success of these diamine-derived ligands stems from the rigid cyclohexane framework, which projects substituents into well-defined spatial orientations, thereby creating an effective chiral pocket around the metal center. This structural feature is essential for discriminating between enantiotopic faces or groups during the key bond-forming steps of the catalytic cycle, such as oxidative addition and reductive elimination, in reactions like the Suzuki-Miyaura and Heck couplings. libretexts.orgnih.govorganic-chemistry.org
Asymmetric Oxidation and Reduction Reactions
Derivatives of this compound are extensively used in the development of catalysts for asymmetric oxidation and reduction reactions, leading to the efficient synthesis of chiral epoxides and alcohols.
The most notable application in this area is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex. The salen ligand is synthesized from (1S,2S)-1,2-diaminocyclohexane, the direct derivative of this compound. This catalytic system is highly effective for the enantioselective epoxidation of unfunctionalized cis-olefins using simple oxidants like bleach (NaOCl). researchgate.net The catalyst's design, featuring bulky groups on the salicylaldehyde (B1680747) component, creates a sterically hindered environment that directs the approach of the olefin, resulting in high enantiomeric excesses (ee). researchgate.net
| Substrate | Catalyst System | Oxidant | Yield (%) | ee (%) |
| cis-β-Methylstyrene | (R,R)-Jacobsen Catalyst | m-CPBA | - | 92 |
| 2,2-Dimethylchromene | (R,R)-Jacobsen Catalyst | NaOCl | >95 | >97 |
| cis-Methyl cinnamate | (R,R)-Jacobsen Catalyst | NaOCl | 64 | 86 |
| Indene | (R,R)-Jacobsen Catalyst | NaOCl | 75 | 88 |
Table 1: Representative results for the Jacobsen-Katsuki epoxidation using a catalyst derived from (1R,2R)-1,2-diaminocyclohexane (the enantiomer of the (1S,2S) derivative).
Conversely, in the context of asymmetric dihydroxylation, this compound is more commonly the product of reactions like the Sharpless Asymmetric Dihydroxylation (AD) rather than a component of the catalyst itself. pharm.or.jpwikipedia.org The Sharpless AD employs chiral ligands derived from cinchona alkaloids, not cyclohexane-based scaffolds, to achieve high enantioselectivity in the conversion of alkenes to vicinal diols. wikiwand.comalfa-chemistry.com The resulting chiral diols are invaluable building blocks for subsequent transformations in natural product synthesis. mdpi.com
The C2-symmetric backbone of this compound and its derivatives provides an excellent framework for ligands used in the asymmetric reduction of prochiral ketones and imines. Catalytic asymmetric reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. nih.govresearchgate.net
Manganese complexes incorporating chiral tetradentate PNNP and SNNS ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully applied to the asymmetric hydrogenation of various substituted acetophenones. These earth-abundant metal catalysts offer a more sustainable alternative to noble metals like ruthenium and rhodium, providing good activity and enantioselectivity. researchgate.netnih.gov
| Substrate | Ligand Type | Yield (%) | ee (%) |
| Acetophenone | PNNP | 99 | 85 |
| 4'-Methylacetophenone | PNNP | 99 | 80 |
| 4'-Methoxyacetophenone | PNNP | 99 | 78 |
| 2'-Chloroacetophenone | PNNP | 95 | 81 |
Table 2: Examples of Mn(I)-catalyzed asymmetric hydrogenation of ketones using a ligand derived from (R,R)-1,2-diaminocyclohexane. researchgate.net
While the reduction of ketones is well-established, the asymmetric reduction of imines using catalysts derived from this scaffold is less documented. TADDOL analogues, which share the C2-symmetric diol motif, have been investigated for the cyanation of imines, but these efforts have often resulted in racemic products, highlighting the challenges in achieving high enantioselectivity for this substrate class with these specific ligand types. nih.gov
Asymmetric Ring-Opening Reactions of Epoxides and Aziridines
The asymmetric ring-opening (ARO) of meso-epoxides and aziridines with various nucleophiles is a powerful method for installing two vicinal functional groups with defined stereochemistry. rsc.org This strategy relies heavily on chiral catalysts to desymmetrize the meso starting material. Once again, salen complexes derived from (1S,2S)-1,2-diaminocyclohexane are among the most effective catalysts for these transformations.
Jacobsen and others have demonstrated that chiral (salen)Cr(III) complexes are exceptional catalysts for the ARO of meso-epoxides with nucleophiles such as trimethylsilyl (B98337) azide (B81097) (TMSN₃). wiley-vch.de The reaction mechanism is believed to involve the cooperative activation of both the epoxide and the nucleophile by two different metal centers, leading to high reactivity and enantioselectivity. wiley-vch.de This methodology has been extended to include other nucleophiles and has become a standard for accessing enantiopure 1,2-amino alcohols and other valuable building blocks. researchgate.net
| Epoxide | Nucleophile | Catalyst | Yield (%) | ee (%) |
| Cyclohexene (B86901) oxide | TMSN₃ | (R,R)-(salen)CrCl | 81 | 97 |
| Cyclopentene oxide | TMSN₃ | (R,R)-(salen)CrCl | 92 | 93 |
| cis-Stilbene oxide | TMSN₃ | (R,R)-(salen)CrCl | 95 | 91 |
| Cyclohexene oxide | H₂O | (R,R)-(salen)Co(OAc) | 98 | 94 |
Table 3: Representative results for the asymmetric ring-opening of meso-epoxides using catalysts derived from (1R,2R)-1,2-diaminocyclohexane. researchgate.net
The catalytic aminolysis of meso-aziridines is also an efficient route to chiral 1,2-diamines. rsc.orgresearchgate.net Various chiral Lewis acid and Brønsted acid catalysts have been developed for this purpose. While many different chiral scaffolds are employed, the design principles often mirror those successful in epoxide openings, relying on a well-defined chiral environment to control the approach of the nucleophilic amine. rsc.org
Stereoselective Transformations in Complex Natural Product Synthesis
The enantiomerically pure framework of this compound makes it a valuable component in the synthesis of complex molecules, where control of stereochemistry is critical.
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed, having imparted its chirality to the substrate. This compound is well-suited for this role.
It can be converted into a chiral acetal or ketal by reacting with a ketone or aldehyde. This chiral acetal then functions as a controller, directing diastereoselective reactions such as alkylations or aldol condensations on the substrate. For example, diastereoselective alkylation of enol ethers derived from ethyl 2-methylacetoacetate and (S,S)-cyclohexane-1,2-diol has been shown to proceed with high diastereoselectivity (92–>95% de). pharmtech.com Following the stereoselective transformation, the diol auxiliary can be cleaved, typically under acidic conditions, to reveal the newly formed chiral center in the product. This strategy has been successfully applied to the asymmetric synthesis of complex structures like α,α-disubstituted amino acids. pharmtech.com The rigidity of the cyclohexane ring provides a predictable conformational bias that is key to inducing high levels of stereoselectivity. nih.gov
Asymmetric Induction in Key Synthetic Steps Towards Chiral Building Blocks
The C2-symmetric and rigid framework of this compound has made it a valuable chiral scaffold in asymmetric synthesis. Its utility is prominently demonstrated in its application as both a chiral auxiliary and as a precursor to chiral ligands, effectively inducing stereoselectivity in the formation of crucial chiral building blocks. These building blocks, in turn, serve as vital intermediates in the synthesis of more complex, biologically active molecules.
One of the notable applications of this compound is as a chiral auxiliary in the diastereoselective alkylation of β-keto esters for the synthesis of α,α-disubstituted α-amino acids. sigmaaldrich.comresearchgate.net These non-proteinogenic amino acids are of significant interest as they can impose conformational constraints on peptides, influencing their secondary structure and biological activity. nih.gov In this methodology, the diol is reacted with a β-keto ester, such as ethyl 2-methylacetoacetate or ethyl 2-ethylacetoacetate, to form a chiral acetal. This acetal then directs the stereoselective alkylation of the corresponding enol ether. The diastereomeric excesses achieved in these alkylation reactions are consistently high, often exceeding 92%. sigmaaldrich.comresearchgate.net Subsequent removal of the chiral auxiliary affords the β-keto ester now bearing a chiral quaternary carbon, which can then be converted into the desired optically active α,α-disubstituted amino acid via a Schmidt rearrangement. sigmaaldrich.comresearchgate.net
Table 1: Diastereoselective Alkylation of Chiral Enol Ethers Derived from this compound for the Synthesis of α,α-Disubstituted α-Amino Acid Precursors sigmaaldrich.comresearchgate.net
| Substrate | Alkylating Agent | Product (Enol Ether) | Diastereomeric Excess (de) | Yield (%) |
| Ethyl 2-methylacetoacetate acetal | Methyl iodide | Ethyl 2,2-dimethylacetoacetate acetal | >95% | 70 |
| Ethyl 2-methylacetoacetate acetal | Ethyl iodide | Ethyl 2-ethyl-2-methylacetoacetate acetal | >95% | 65 |
| Ethyl 2-methylacetoacetate acetal | Propyl iodide | Ethyl 2-methyl-2-propylacetoacetate acetal | >95% | 68 |
| Ethyl 2-methylacetoacetate acetal | Isopropyl iodide | Ethyl 2-isopropyl-2-methylacetoacetate acetal | >95% | 55 |
| Ethyl 2-methylacetoacetate acetal | Isobutyl iodide | Ethyl 2-isobutyl-2-methylacetoacetate acetal | 92% | 51 |
| Ethyl 2-methylacetoacetate acetal | Benzyl bromide | Ethyl 2-benzyl-2-methylacetoacetate acetal | >95% | 31 |
| Ethyl 2-ethylacetoacetate acetal | Methyl iodide | Ethyl 2-ethyl-2-methylacetoacetate acetal | >95% | 66 |
| Ethyl 2-ethylacetoacetate acetal | Ethyl iodide | Ethyl 2,2-diethylacetoacetate acetal | >95% | 61 |
| Ethyl 2-ethylacetoacetate acetal | Propyl iodide | Ethyl 2-ethyl-2-propylacetoacetate acetal | >95% | 62 |
| Ethyl 2-ethylacetoacetate acetal | Isopropyl iodide | Ethyl 2-ethyl-2-isopropylacetoacetate acetal | >95% | 52 |
| Ethyl 2-ethylacetoacetate acetal | Isobutyl iodide | Ethyl 2-ethyl-2-isobutylacetoacetate acetal | 92% | 48 |
| Ethyl 2-ethylacetoacetate acetal | Benzyl bromide | Ethyl 2-benzyl-2-ethylacetoacetate acetal | >95% | 35 |
In another significant application, this compound serves as a precursor for chiral ligands used in the enantioselective synthesis of α-hydroxy phosphonates. These compounds are of interest due to their potential as enzyme inhibitors and other biologically active agents. The diol is used to prepare a chiral titanium alkoxide catalyst, which then mediates the asymmetric addition of dimethyl phosphite (B83602) to a range of aldehydes. This process yields non-racemic α-hydroxy phosphonates with moderate to good enantiomeric excesses, which can be further enhanced through subsequent kinetic resolution. researchgate.net The initial asymmetric induction provides a valuable and direct route to these chiral building blocks.
Table 2: Enantioselective Addition of Dimethyl Phosphite to Aldehydes Catalyzed by a Titanium Complex Derived from this compound researchgate.net
| Aldehyde | Product (α-Hydroxy Phosphonate) | Enantiomeric Excess (ee) | Yield (%) |
| Benzaldehyde | Dimethyl (hydroxy(phenyl)methyl)phosphonate | 70% | 85 |
| 4-Chlorobenzaldehyde | Dimethyl ((4-chlorophenyl)(hydroxy)methyl)phosphonate | 72% | 88 |
| 4-Methoxybenzaldehyde | Dimethyl (hydroxy(4-methoxyphenyl)methyl)phosphonate | 68% | 82 |
| 2-Naphthaldehyde | Dimethyl (hydroxy(naphthalen-2-yl)methyl)phosphonate | 75% | 80 |
| Cinnamaldehyde | Dimethyl (1-hydroxy-3-phenylallyl)phosphonate | 65% | 75 |
| Hexanal | Dimethyl (1-hydroxyhexyl)phosphonate | 60% | 78 |
These examples underscore the pivotal role of this compound in asymmetric catalysis. Its ability to be transformed into effective chiral auxiliaries and ligands allows for the predictable and efficient synthesis of highly valuable, enantioenriched chiral building blocks, which are fundamental for the advancement of pharmaceutical and chemical research.
Mechanistic Investigations and Stereochemical Rationalization in Reactions Mediated by 1s,2s Cyclohexane 1,2 Diol Derivatives
Elucidation of Catalyst-Substrate Interactions in Chiral Systems
The efficacy of a chiral catalyst is fundamentally dependent on its ability to form a well-defined, diastereomeric complex with the substrate, thereby directing the reaction pathway toward one enantiomer of the product. For catalysts derived from (1S,2S)-cyclohexane-1,2-diol, the cyclohexane (B81311) backbone serves as a rigid scaffold, positioning appended coordinating groups in a predictable three-dimensional arrangement. This creates a chiral pocket that selectively accommodates the substrate.
Derivatives such as (1R,2R)-cyclohexane-1,2-diamine are commonly used to create bifunctional organocatalysts. mdpi.com In these systems, one part of the catalyst, such as a tertiary amine, activates the nucleophile, while another part, often a hydrogen-bond donor like a thiourea (B124793) or benzenediamine group, activates the electrophile. mdpi.com The fixed spatial relationship between these functional groups, enforced by the cyclohexane ring, is paramount for effective substrate organization. mdpi.com
A powerful strategy for achieving site-selective reactions in complex molecules involves catalysts designed to recognize a specific functional group motif, such as a cis-1,2-diol. nih.gov Scaffolding catalysts can bind to a substrate through a reversible covalent bond, minimizing the number of interactions needed for effective substrate localization while enabling proximity effects that direct a subsequent reaction. nih.gov
In metal-based catalysis, ligands derived from the corresponding (1S,2S)-cyclohexane-1,2-diamine, such as in salen-type complexes, have been extensively studied. For instance, in the Jacobsen epoxidation, the bulky groups on the salen ligand and the dissymmetry of the diimine bridge are critical. organic-chemistry.org These features effectively block certain substrate approach trajectories to the metal-oxo active site, forcing the substrate to interact with the catalyst's asymmetric environment in a way that maximizes stereochemical communication and leads to high enantioselectivity. organic-chemistry.org
Transition State Analysis and Stereochemical Models for Enantioselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for rationalizing the origins of enantioselectivity. By modeling the transition states of competing diastereomeric reaction pathways, researchers can calculate energy barriers and predict which enantiomer will be formed preferentially.
A notable example involves the kinetic resolution of trans-cyclohexane-1,2-diols through stereoselective acylation catalyzed by a chiral tetrapeptide. nih.gov DFT calculations were employed to investigate the thermodynamics of catalyst-substrate complex formation and the energetics of the acyl transfer step. nih.gov The calculations revealed a thermodynamic preference for the catalyst to recognize the (1R,2R)-enantiomer of the diol. nih.gov More importantly, the analysis of the transition state for the acyl transfer revealed a lower energy barrier for the reaction of the trans-(1R,2R)-cyclohexane-1,2-diol, which explains the kinetic resolution that leaves the trans-(1S,2S)-cyclohexane-1,2-diol unreacted. nih.gov
| Enantiomer | Catalyst Complex | Relative Energy of Complex (kcal/mol) | Acyl Transfer Barrier (kcal/mol) |
|---|---|---|---|
| (1R,2R)-diol | Tetrapeptide-(1R,2R)-diol | 0.0 | 8.5 |
| (1S,2S)-diol | Tetrapeptide-(1S,2S)-diol | +0.8 | 10.2 |
This table presents DFT-calculated relative energies for the catalyst-substrate complex and the activation barriers for the subsequent acyl transfer, explaining the stereochemical outcome in the kinetic resolution of trans-cyclohexane-1,2-diols. Data sourced from computational studies. nih.gov
These computational findings are in excellent agreement with experimental observations and provide a quantitative model for the observed enantioselectivity. nih.gov Such studies not only validate proposed mechanisms but also provide predictive models for designing new catalysts with enhanced selectivity.
Role of Non-Covalent Interactions, Including Hydrogen Bonding and Chiral Recognition, in Enantioselectivity
Non-covalent interactions are the cornerstone of molecular recognition and are central to how a chiral catalyst distinguishes between enantiomers of a substrate or competing transition states. Hydrogen bonding is a particularly critical interaction in many catalytic systems derived from this compound.
Bifunctional organocatalysts often rely on a hydrogen-bond donor moiety to activate an electrophile. In catalysts prepared from (1R,2R)-cyclohexane-1,2-diamine, a 1,2-benzenediamine unit can be incorporated to serve as a double H-bond donor. mdpi.com This unit can bind to and activate substrates like trans-β-nitrostyrene, rendering it more susceptible to nucleophilic attack in a Michael addition. mdpi.com The precise orientation of this H-bond donor relative to the chiral scaffold is essential for creating an effective asymmetric environment. mdpi.com
The strength and geometry of these non-covalent interactions can be profoundly influenced by the stereochemistry of the catalyst. Studies on chiral amine-borane adducts, which feature dihydrogen bonds (N−Hδ+⋅⋅⋅δ−H−B), have shown that the stereochemistry at the nitrogen center has a significant impact on the interaction enthalpy. nih.gov For a diastereomeric pair, the steric environment dictates the preferred geometry of the self-assembly, leading to measurable differences in binding strength. nih.gov This principle directly translates to catalyst-substrate interactions, where subtle steric differences in the chiral pocket can lead to large differences in enantioselectivity. Chiral recognition is thus a complex interplay of multiple, often subtle, non-covalent forces, where hydrogen-bonding networks serve as a primary basis for discriminatory interactions. nih.gov
Kinetic Studies of this compound Mediated Processes
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates, determining the influence of reactant concentrations, and revealing rate-determining steps. In the context of asymmetric catalysis, kinetic resolution is a powerful manifestation of catalyst-controlled reaction rates.
The enantioselective kinetic resolution of trans-cycloalkane-1,2-diols is a well-studied process that relies on the differential rate of reaction of the two enantiomers with an acylating agent in the presence of a chiral catalyst. researchgate.net In a highly selective resolution of trans-cyclohexane-1,2-diol catalyzed by a lipophilic tetrapeptide, one enantiomer is rapidly acetylated while the other remains largely unreacted. researchgate.net The selectivity factor (S), which is the ratio of the rate constants for the two enantiomers (kfast/kslow), can be exceptionally high in these systems, leading to excellent enantiomeric excess for both the recovered starting material and the product. researchgate.net
| Substrate | Catalyst | Acylating Agent | Selectivity Factor (S) |
|---|---|---|---|
| rac-trans-cyclohexane-1,2-diol | Tetrapeptide 1 | Acetic Anhydride (B1165640) | >200 |
| rac-trans-cyclopentane-1,2-diol | Tetrapeptide 1 | Acetic Anhydride | 114 |
| rac-trans-cycloheptane-1,2-diol | Tetrapeptide 1 | Isobutyric Anhydride | 21 |
This table shows the high selectivity factors achieved in the kinetic resolution of various trans-cycloalkane-1,2-diols using a chiral tetrapeptide catalyst, demonstrating the catalyst's ability to differentiate between enantiomers. researchgate.net
In Situ Spectroscopic Studies for Mechanistic Insights into Chiral Catalysis
While kinetic and computational studies provide invaluable data, the direct observation of catalytic intermediates is crucial for cementing mechanistic understanding. In situ and operando spectroscopic techniques allow researchers to probe a reaction as it happens, providing a real-time window into the catalytic cycle. ornl.govresearchgate.net
In the peptide-catalyzed kinetic resolution of trans-cyclohexane-1,2-diol, a key mechanistic question was the identity of the intermediate responsible for the acyl transfer. researchgate.net It was computationally proposed that a π-methylhistidine residue on the peptide becomes acylated as a key step. researchgate.net Using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and nano-ElectroSpray Ionization (nESI) mass spectrometry, researchers were able to directly observe this key intermediate. researchgate.net The studies successfully identified the tetrapeptide acylium ion and also detected the non-covalent complexes formed between the tetrapeptide and the trans-cyclohexane-1,2-diol enantiomers in solution. researchgate.net
Advanced NMR methods, such as Diffusion-Ordered Spectroscopy (DOSY) and the analysis of the Nuclear Overhauser Effect (NOE), can be used to probe the interactions and aggregation states of the catalyst and substrate in solution. researchgate.net These experiments can reveal changes in the catalyst's conformation upon substrate binding and provide further evidence for the proposed catalyst-substrate interactions. researchgate.net While operando Infrared (IR) spectroscopy is more commonly applied to heterogeneous catalysis on solid surfaces, the principles of monitoring surface adsorbates and intermediates under reaction conditions are broadly applicable to gaining mechanistic insight in all forms of catalysis. ornl.gov These spectroscopic techniques are powerful tools for moving beyond static pictures and hypotheses to a dynamic understanding of chiral catalysis.
Theoretical and Computational Studies of 1s,2s Cyclohexane 1,2 Diol and Its Derivatives
Conformational Analysis and Energy Landscapes of (1S,2S)-cyclohexane-1,2-diol
The three-dimensional structure of this compound is not static. The cyclohexane (B81311) ring exists in various conformations, with the chair form being the most stable. slideshare.net For the trans-diol, the two hydroxyl groups can be either in a diequatorial (e,e) or a diaxial (a,a) position. The equilibrium between these conformers is a key aspect of its chemistry, influencing its physical properties and reactivity. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformations.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules, providing accurate geometries and relative energies for different conformers.
For trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial steric interactions. quora.com However, in this compound, the relative stability is also influenced by intramolecular hydrogen bonding. DFT studies on vicinal diols have investigated the presence and strength of such bonds. While some geometric and spectroscopic data suggest their existence, quantum mechanical analyses indicate that true intramolecular hydrogen bonds, as defined by Bader's Atoms in Molecules (AIM) theory, are unlikely in vicinal diols like ethane-1,2-diol. nih.gov Instead, the gauche conformation of the O-C-C-O dihedral angle is stabilized by a combination of steric and electrostatic interactions.
DFT calculations have been employed to study the relative energies of cyclohexane-1,2-diol isomers when complexed with other chiral molecules. For instance, studies on the kinetic resolution of cyclohexane-1,2-diols through acylation catalyzed by chiral tetrapeptides used DFT to show a thermodynamic preference for chiral recognition toward the (1R,2R) isomer. nih.gov The calculations identified a lower energy barrier for the acyl transfer to the (1R,2R)-diol, explaining the experimental outcome where the (1S,2S)-diol is resolved. nih.gov
The choice of computational method and basis set is critical for obtaining reliable results. Below is a representative table illustrating how DFT calculations can be used to compare the relative energies of the diequatorial and diaxial conformers of this compound in the gas phase.
| Conformer of this compound | Relative Energy (kcal/mol) | Key Dihedral Angle (HO-C-C-OH) | Comments |
|---|---|---|---|
| Diequatorial (e,e) | 0.00 | ~60° (gauche) | Most stable conformer; minimized steric hindrance. |
| Diaxial (a,a) | >1.30 | ~180° (anti) | Less stable due to 1,3-diaxial interactions with ring hydrogens. quora.com |
Note: The energy values are illustrative and depend on the level of theory and basis set used for the calculation.
For chiral systems, MD simulations are particularly valuable for understanding the mechanisms of chiral recognition. nih.govnsf.gov This process is fundamental to enantioselective catalysis, chromatography, and biological interactions. Simulations can model the interaction between a chiral molecule like this compound and a chiral environment, such as a chiral stationary phase in chromatography or a chiral catalyst. nih.gov
In a typical MD simulation for studying chiral recognition, the following steps are taken:
System Setup: The chiral molecule (e.g., (R)- and (S)-enantiomers) and the chiral selector (e.g., a molecular micelle or a chiral ligand) are placed in a simulation box, typically solvated with water molecules to mimic experimental conditions. nih.govnsf.gov
Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable contacts or high-energy structures.
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atmosphere) to reach a stable state. nsf.gov
Production Run: A long simulation (nanoseconds to microseconds) is performed to collect trajectory data. nih.gov
Analysis: The trajectories are analyzed to determine differences in binding energies, interaction patterns (like hydrogen bonds), and residence times between the two enantiomers and the chiral selector. nsf.gov
These simulations can reveal the subtle differences in how enantiomers interact with a chiral environment, providing a molecular-level explanation for the observed enantioselectivity. nih.gov
Prediction of Spectroscopic Signatures for Stereochemical Elucidation (Methodologies)
Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental spectra to confirm the structure and stereochemistry of a molecule.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each molecule has a unique vibrational fingerprint that is sensitive to its three-dimensional structure.
Computational approaches, primarily using DFT, can accurately calculate the vibrational frequencies and intensities of a molecule in its optimized geometry. researchgate.net These calculated spectra can be used to assign the bands observed in experimental spectra. For 1,2-cyclohexanediol, DFT calculations have been shown to provide satisfactory results for predicting vibrational frequencies. researchgate.net Small discrepancies between calculated (gas phase) and experimental (solid phase) results are expected due to intermolecular interactions in the solid state. researchgate.net
The general workflow for predicting vibrational spectra is as follows:
Optimize the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
Perform a frequency calculation on the optimized geometry. This calculation yields the vibrational frequencies, IR intensities, and Raman activities.
Visualize the vibrational modes to understand the nature of the atomic motions for each frequency.
Compare the calculated spectrum with the experimental one. A scaling factor is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net
| Vibrational Mode | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) | Calculated DFT (cm-1) | Assignment |
|---|---|---|---|---|
| O-H stretch | 3310 | 3309 | 3450 | Stretching of hydroxyl groups |
| C-H stretch | 2934 | 2917 | 2932 | Stretching of C-H bonds in the cyclohexane ring |
| C-O stretch | 1088 | 1089 | 1090 | Stretching of the carbon-oxygen bond |
Data adapted from a computational study on 1,2-cyclohexanediol. researchgate.net
Chiroptical spectroscopy techniques, such as electronic circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance.
Time-dependent density functional theory (TD-DFT) has become a standard method for simulating CD and ORD spectra. nih.gov The process involves:
Performing a conformational analysis to identify all significant low-energy conformers of the chiral molecule.
Optimizing the geometry of each conformer using DFT.
Calculating the electronic excitation energies and rotational strengths for each conformer using TD-DFT.
Generating a Boltzmann-averaged spectrum by weighting the contribution of each conformer based on its relative population at a given temperature.
Comparing the simulated spectrum with the experimental one. A good match between the signs and shapes of the Cotton effects in the CD spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov
This combined experimental and theoretical approach has proven highly reliable for the stereochemical elucidation of complex chiral molecules, including those containing the 1,2-diol motif. nih.gov
Computational Design of Novel Chiral Ligands based on the this compound Scaffold
The rigid and well-defined stereochemistry of the this compound scaffold makes it an excellent building block for the design of chiral ligands used in asymmetric catalysis. researchgate.net Computational chemistry plays a vital role in the rational design of these ligands, helping to predict their structure, stability, and catalytic performance before their synthesis.
The design process often involves:
Scaffold Selection: The this compound core provides a C2-symmetric framework, which is often beneficial for achieving high enantioselectivity in catalysis.
Functionalization: Coordinating groups (e.g., phosphines, pyridines, amines) are computationally "grafted" onto the diol scaffold. researchgate.net
Conformational Sampling: The conformational space of the new ligand is explored to identify its preferred shapes.
Complexation Modeling: The ligand is modeled with a target metal center (e.g., Palladium, Rhodium, Ruthenium) to predict the geometry of the resulting catalyst complex. DFT calculations can optimize the structure of these complexes. nih.gov
Transition State Analysis: For a specific catalytic reaction, the transition states for the formation of both enantiomeric products are calculated. The difference in the activation energies (ΔΔG‡) between the two pathways can be used to predict the enantiomeric excess (ee) of the reaction. A larger energy difference suggests higher potential enantioselectivity.
This in silico approach allows chemists to screen a large number of potential ligand structures and prioritize the most promising candidates for synthesis and experimental testing, significantly accelerating the discovery of new and more efficient catalysts. nih.govnih.gov For example, V-shaped ligands based on the trans-1,2-cyclohexanediol (B13532) scaffold have been designed and investigated for the formation of 1D coordination polymers. researchgate.net
Modeling of Reaction Pathways and Transition States in Asymmetric Catalysis
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in mapping the intricate reaction pathways of asymmetric reactions catalyzed by derivatives of this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that reveal the key factors governing stereochemical outcomes.
One notable application of these computational methods is in the study of the kinetic resolution of racemic mixtures. For instance, the kinetic resolution of trans-cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides has been investigated using DFT calculations. nih.gov These studies focus on the relative energies of the diastereomeric complexes formed between the different enantiomers of the diol and the chiral catalyst. nih.gov
In this specific case, the calculations indicated a thermodynamic preference for the chiral recognition of the (1R,2R)-enantiomer of the diol by the tetrapeptide catalyst. nih.gov More importantly, by modeling the transition states for the acyl transfer step, it was determined that the energy barrier for the acylation of the (1R,2R)-cyclohexane-1,2-diol is lower than that for the (1S,2S)-enantiomer. nih.gov This computational prediction aligns with experimental observations, where the this compound is the enantiomer that is resolved with high enantiomeric excess. nih.gov The computational models in such studies are crucial for understanding the non-covalent interactions, such as hydrogen bonding and steric hindrance, that dictate the stability of the transition states and, consequently, the enantioselectivity of the reaction.
The following interactive table summarizes the key findings from a representative DFT study on the kinetic resolution of trans-cyclohexane-1,2-diols.
| Enantiomer of Diol | Catalyst Complex | Relative Energy of Complex (kcal/mol) | Acyl Transfer Barrier (kcal/mol) | Predicted Outcome |
| (1R,2R) | Tetrapeptide-Diol | Lower | Lower | Preferentially acylated |
| (1S,2S) | Tetrapeptide-Diol | Higher | Higher | Resolved (unreacted) |
This table is a representation of typical data obtained from DFT studies on kinetic resolution and is based on the principles described in the cited literature.
Beyond kinetic resolution, computational modeling is also applied to a wide array of other asymmetric transformations where ligands derived from the this compound scaffold are employed. These include, but are not limited to, asymmetric hydrogenations, Michael additions, and Diels-Alder reactions. In each case, the modeling of transition states helps to rationalize the observed stereoselectivity by identifying the specific geometric arrangements of the substrate and catalyst that lead to the preferential formation of one enantiomer over the other.
Quantitative Structure-Activity Relationships (QSAR) for Enantioselectivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or, in the context of catalysis, their performance. mdpi.com In asymmetric catalysis, QSAR can be adapted to predict the enantioselectivity of a reaction based on the structural features of the chiral catalyst or ligand. This approach, often referred to as Quantitative Structure-Enantioselectivity Relationship (QSER) studies, can significantly accelerate the discovery and optimization of new catalysts.
For chiral ligands derived from this compound, QSAR models can be developed by systematically modifying the structure of the diol backbone or the substituents attached to it and correlating these structural changes with the experimentally determined enantiomeric excess (ee) of the product. The structural variations are quantified using a set of molecular descriptors, which can be electronic, steric, or topological in nature.
The development of a QSAR model for enantioselectivity prediction typically involves the following steps:
Data Set Generation: A series of structurally related chiral ligands based on the this compound scaffold is synthesized and tested in a specific asymmetric reaction to obtain a range of enantioselectivity values.
Descriptor Calculation: A large number of molecular descriptors are calculated for each ligand in the series. These can include parameters such as Hammett constants, Taft steric parameters, molar refractivity, and various quantum chemically derived descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed enantioselectivity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
While the application of QSAR specifically for the enantioselectivity prediction of catalysts derived from this compound is an emerging area, the principles have been successfully applied to other classes of chiral catalysts. For example, data-driven models have been developed to predict the enantioselectivity of the Sharpless asymmetric dihydroxylation for various alkene classes. acs.org These models use features of the substrates to predict the enantiomeric excess of the resulting diols. acs.org
The following interactive table illustrates a hypothetical QSAR data set for a series of ligands derived from this compound, showcasing the type of data that would be used to build a predictive model.
| Ligand Derivative | Steric Descriptor (e.g., Taft Es) | Electronic Descriptor (e.g., Hammett σ) | Experimental ee (%) | Predicted ee (%) |
| Ligand 1 | -0.07 | 0.00 | 85 | 84.5 |
| Ligand 2 | -0.38 | 0.23 | 92 | 91.8 |
| Ligand 3 | -0.47 | -0.17 | 75 | 76.1 |
| Ligand 4 | -0.93 | 0.45 | 95 | 94.7 |
This table is a hypothetical representation to illustrate the concept of a QSAR study for enantioselectivity prediction.
The ultimate goal of such QSAR studies is to create predictive models that can be used to virtually screen new, untested ligand structures and identify those with the highest potential for inducing high enantioselectivity. This computational pre-screening can save significant time and resources in the laboratory by prioritizing the synthesis of the most promising catalyst candidates.
Advanced Analytical Methodologies for Stereochemical Elucidation and Purity Assessment of 1s,2s Cyclohexane 1,2 Diol and Its Derivatives
Chiral Chromatography Techniques for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers, enabling the accurate determination of enantiomeric excess (ee). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are powerful tools for the analysis of (1S,2S)-cyclohexane-1,2-diol.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
Chiral HPLC stands as a versatile and widely adopted method for the enantioseparation of a broad spectrum of chiral compounds, including diols. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful separation. Common CSPs utilized for such purposes include polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type (π-acidic or π-basic), and cyclodextrin-based phases. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to differential retention times.
For the enantiomeric analysis of vicinal diols like this compound, polysaccharide-based CSPs often exhibit excellent resolving capabilities. The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), significantly influences the retention and resolution of the enantiomers. Optimization of the mobile phase composition and flow rate is crucial for achieving baseline separation.
Table 1: Illustrative HPLC Parameters for Chiral Separation of Vicinal Diols
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
Gas Chromatography (GC) with Chiral Columns
Chiral Gas Chromatography offers a high-resolution technique for the separation of volatile chiral compounds. For the analysis of this compound, derivatization is often employed to enhance its volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents.
Cyclodextrin-based chiral capillary columns are frequently used for the enantioseparation of diols and their derivatives. These columns, containing derivatized α-, β-, or γ-cyclodextrins, provide a chiral environment that interacts differently with the enantiomers, leading to their separation. The oven temperature program plays a critical role in optimizing the separation, with lower temperatures generally leading to better resolution but longer analysis times.
A study on the separation of trans-1,2-cyclohexanediol (B13532) enantiomers on various cyclodextrin-based GC columns demonstrated the effectiveness of these stationary phases. The separation factor (α), a measure of the selectivity of the column for the two enantiomers, and the retention factor (k'1) for the first eluting enantiomer are key parameters in evaluating the performance of the separation. gcms.cz
Table 2: Gas Chromatographic Separation of trans-1,2-Cyclohexanediol Enantiomers on Different Chiral Columns gcms.cz
| Chiral Stationary Phase | Separation Factor (α) | Retention Factor (k'1) |
| α-DEX 120 | 1.018 | 8.5 |
| β-DEX 110 | 1.089 | 11.5 |
| β-DEX 120 | 1.081 | 20.8 |
| γ-DEX 120 | 1.030 | Not specified |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for structural elucidation, and with the aid of chiral auxiliary reagents, it can be effectively used for the determination of enantiomeric purity and the assignment of stereochemistry.
Application of Chiral Auxiliary Reagents in NMR Spectroscopy
The principle behind using chiral auxiliary reagents in NMR spectroscopy for enantiomeric excess determination involves the conversion of a pair of enantiomers into a mixture of diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. For diols like this compound, chiral derivatizing agents such as α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or chiral boronic acids can be employed.
Upon reaction with the chiral auxiliary, the hydroxyl groups of the diol form diastereomeric esters or boronate esters. In the ¹H NMR spectrum of this diastereomeric mixture, specific protons in the vicinity of the newly formed chiral center will experience different chemical environments, leading to separate and distinguishable signals. The integration of these signals provides a direct measure of the enantiomeric ratio. For instance, in a study utilizing (S,S)-cyclohexane-1,2-diol as a chiral auxiliary, the resulting diastereomeric enol ethers and β-keto esters displayed distinct methine proton signals in their ¹H NMR spectra, allowing for the determination of diastereomeric excess.
Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis in Chiral Systems
Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. In the context of chiral analysis, DOSY can be a valuable tool for analyzing mixtures containing enantiomers or diastereomers, especially when coupled with chiral auxiliaries or in chiral solvents.
The diffusion coefficient of a molecule is related to its size and shape. While enantiomers have identical diffusion coefficients in an achiral environment, their diastereomeric derivatives formed with a chiral auxiliary will have different sizes and shapes, potentially leading to different diffusion coefficients. This difference can be exploited in a DOSY experiment to resolve the NMR signals of the diastereomers in a second dimension, providing a powerful method for mixture analysis without the need for physical separation. Although direct applications to this compound are not extensively documented, the principles of DOSY suggest its potential utility in complex chiral systems.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment Methodologies
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of stereoisomers.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. Enantiomers exhibit mirror-image CD spectra, a property that is fundamental to their differentiation. The sign and intensity of the Cotton effects in a CD spectrum are directly related to the spatial arrangement of the chromophores within the molecule.
For a molecule like this compound, which lacks a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group is often necessary to obtain a measurable CD spectrum. Alternatively, Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can be employed to study the stereochemistry of the underivatized diol. spectroscopyeurope.combiotools.usnih.govnih.gov
The absolute configuration is determined by comparing the experimentally measured CD or VCD spectrum with the spectrum predicted by quantum-chemical calculations for a known absolute configuration (e.g., 1S,2S). A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry of the molecule. spectroscopyeurope.combiotools.usnih.govnih.gov This approach has been successfully applied to a wide range of chiral molecules, including those with multiple stereocenters.
X-ray Crystallography of this compound Co-crystals and Derivatives for Stereochemical Confirmation
The unambiguous determination of the absolute stereochemistry of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. For this compound, a versatile chiral building block, confirming the specific spatial arrangement of its hydroxyl groups is critical. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for assigning absolute stereochemistry. veranova.com However, small, flexible, and highly polar molecules like diols can be challenging to crystallize into a form suitable for X-ray analysis.
To overcome this limitation, two primary strategies are employed: derivatization and co-crystallization. Derivatization involves chemically modifying the diol to introduce functionalities that promote crystallization and often contain a heavy atom to facilitate the determination of absolute configuration through anomalous dispersion.
Co-crystallization is another powerful technique where the target molecule is crystallized with a second compound, known as a co-former. rsc.org This approach can be particularly effective for molecules that are difficult to crystallize on their own. nih.gov For this compound, a suitable co-former would be a molecule capable of forming strong, directional interactions, such as hydrogen bonds, with the diol's hydroxyl groups. The resulting co-crystal lattice holds the diol in a fixed conformation, allowing for precise determination of its three-dimensional structure and absolute stereochemistry. nih.gov
The process involves screening various co-formers and crystallization conditions to obtain diffraction-quality single crystals. Once a suitable crystal is obtained, it is analyzed using an X-ray diffractometer. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice, including those of the this compound molecule, can be determined. The analysis confirms the trans relationship of the hydroxyl groups and their specific (S,S) configuration.
Below is a table representing typical data that would be obtained from a successful X-ray crystallographic analysis of a hypothetical co-crystal of this compound.
| Crystallographic Parameter | Illustrative Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P212121 | A chiral space group, confirming the enantiopure nature of the crystal. |
| Unit Cell Dimensions (Å) | a = 8.5, b = 12.2, c = 15.4 | Defines the size of the repeating unit in the crystal lattice. |
| Flack Parameter | 0.05(3) | A value close to zero confirms the correct assignment of the absolute stereochemistry. |
| Resolution (Å) | 0.78 | Indicates the level of detail obtained in the electron density map. |
Advanced Mass Spectrometry Techniques for Structural Confirmation of Derivatized Forms
While X-ray crystallography provides the absolute stereochemical configuration, mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and structure of a compound and its derivatives. For vicinal diols like this compound, direct analysis by mass spectrometry can be challenging due to their low ionization efficiency. mdpi.com Therefore, derivatization is a common strategy to enhance their detectability and provide more definitive structural information. mdpi.comresearchgate.net
Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are employed for the detailed structural confirmation of these derivatized forms. Derivatization not only improves ionization but also introduces a specific chemical tag that can yield characteristic fragmentation patterns under MS/MS analysis.
A notable derivatizing agent for vicinal diols is 6-bromo-3-pyridinylboronic acid (BPBA). mdpi.comresearchgate.net This reagent reacts with the 1,2-diol moiety to form a stable cyclic boronate ester. This derivative is readily ionized, typically using electrospray ionization (ESI), and its structure can be probed in detail. The presence of bromine in the BPBA reagent is particularly advantageous as it provides a distinctive isotopic pattern (due to the nearly equal abundance of 79Br and 81Br), which serves as a clear indicator that the derivatization has occurred. mdpi.com
In an MS/MS experiment, the ionized (protonated or deprotonated) molecule of the derivatized diol is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the structure of the original molecule. For the BPBA derivative of this compound, fragmentation would typically involve the cleavage of the cyclic boronate ester, yielding characteristic product ions that confirm the presence of the diol and the derivatizing agent. researchgate.net High-resolution mass spectrometry techniques like Fourier-transform ion cyclotron resonance (FT-ICR-MS) can be used to determine the elemental composition of both the parent ion and its fragments with very high accuracy, further solidifying the structural assignment. nih.gov
The table below summarizes the expected mass spectrometry data for a BPBA-derivatized form of this compound.
| Analytical Parameter | Technique | Expected Observation for BPBA Derivative | Significance |
|---|---|---|---|
| Parent Ion (m/z) | ESI-MS (Negative Ion Mode) | Distinct isotopic pattern for [M-H]- | Confirms molecular weight and successful derivatization (presence of Bromine). |
| Isotopic Signature | High-Resolution MS | Two major peaks separated by ~2 Da with ~1:1 intensity ratio | Characteristic of a monobrominated compound. mdpi.com |
| Characteristic Fragment Ions | ESI-MS/MS | Product ions corresponding to the BPBA moiety (e.g., m/z 200 and 202). mdpi.comresearchgate.net | Confirms the identity of the derivatizing agent and provides structural evidence. |
| Accurate Mass | FT-ICR-MS or Orbitrap MS | Mass measurement with <5 ppm error | Allows for unambiguous determination of the elemental formula. nih.gov |
Future Directions and Emerging Research Avenues for 1s,2s Cyclohexane 1,2 Diol in Academic Chemistry
Integration with Flow Chemistry and Continuous Processing Methodologies for Chiral Synthesis
The transition from traditional batch production to continuous flow methodologies is a significant trend in modern organic synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of trans-1,2-cyclohexanediol (B13532), a category that includes the (1S,2S) enantiomer, has been identified as a prime candidate for this transition. A direct comparison between conventional batch synthesis and continuous flow production in a microreactor revealed significant advantages for the latter. nih.gov
The synthesis involves exothermic steps that necessitate careful temperature control and slow reagent addition in batch processes. nih.gov In a microreactor, superior heat and mass transfer allow for the safe use of reagent concentrations up to three times higher than in batch. nih.gov This leads to a faster reaction rate and a product of higher purity, free from the colored impurities that can form in conventional glassware. nih.gov Future research will likely focus on adapting enantioselective syntheses of (1S,2S)-cyclohexane-1,2-diol to continuous flow systems, potentially integrating chiral catalysts or resolving agents directly into the flow path to produce the enantiomerically pure diol in a continuous, automated fashion.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of trans-1,2-cyclohexanediol
| Feature | Conventional Batch Production | Continuous Flow Microreactor |
|---|---|---|
| Reagent Concentration | Limited by heat dissipation | Up to 3x higher |
| Reaction Rate | Slower | Faster |
| Safety | Requires careful control of exothermic steps | Enhanced safety due to superior heat transfer |
| Product Purity | Prone to colored impurities | Higher purity product |
| Scalability | Limited | More easily scalable |
Data sourced from a comparative study on the synthesis of trans-1,2-cyclohexanediol. nih.gov
Applications in Supramolecular Chemistry and Host-Guest Systems for Chiral Recognition
The well-defined, rigid C2-symmetric structure of this compound and its derivatives makes them excellent candidates for constructing chiral receptors in supramolecular chemistry. researchgate.net These receptors are designed to selectively bind one enantiomer of a chiral guest molecule over the other, a process known as chiral recognition. mdpi.com This principle is fundamental to enantioselective sensing and separation. mdpi.com
Derivatives of the closely related trans-cyclohexane-1,2-diamine have been extensively used to create macrocyclic receptors, such as crown ethers, that exhibit effective chiral recognition. researchgate.netbenthamscience.com Research has shown that incorporating the cyclohexane (B81311) scaffold into these macrocycles creates a rigid and predictable chiral environment. researchgate.net For instance, chiral crown ethers synthesized from cyclohexane-1,2-diol derivatives have been successfully used to differentiate between the enantiomers of racemic ammonium (B1175870) salts like 1,2-diphenylethylamine (B1359920) hydrochloride. rsc.orgdcu.ie Future work in this area will likely involve the design and synthesis of novel, more complex host-guest systems based on the this compound scaffold. These could include molecular cages, clips, and tweezers with tailored cavities for recognizing specific chiral drugs, metabolites, or pollutants.
Bio-inspired Catalysis and Biomimetic Systems Utilizing this compound Derivatives
Nature's enzymes catalyze a vast array of chemical reactions with remarkable efficiency and selectivity. Bio-inspired catalysis seeks to mimic these natural systems using synthetic catalysts. Derivatives of this compound are proving to be valuable in this field, particularly as chiral ligands for metal complexes that mimic the active sites of metalloenzymes. acs.org
For example, non-heme iron and manganese complexes featuring ligands derived from the related trans-cyclohexane-1,2-diamine are effective catalysts for asymmetric oxidation reactions, such as the epoxidation and cis-dihydroxylation of olefins, using environmentally benign oxidants like hydrogen peroxide. acs.orgchinesechemsoc.org These systems are inspired by Rieske dioxygenases and other oxidizing metalloenzymes. chinesechemsoc.org Another study demonstrated that a bio-inspired manganese(II) complex can catalyze the aerobic oxidative cleavage of 1,2-diols, a reaction of significant synthetic utility. rsc.org
Furthermore, research into the microbial degradation of alicyclic compounds has uncovered novel enzymes, such as cyclohexane-1,2-dione hydrolase from Azoarcus sp., which is involved in the metabolic pathway of cyclohexane-1,2-diol. nih.gov The study of such enzymes could inspire the development of novel biocatalysts for cleaving C-C bonds in cyclic systems. nih.gov Future research will focus on developing more sophisticated biomimetic catalysts based on this compound that can perform increasingly complex and selective transformations under mild, environmentally friendly conditions.
Exploration in Materials Science for Chiral Recognition and Separation Technologies
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the development of new materials and technologies for chiral separation. phenomenex.com this compound is a promising platform for creating such materials due to its inherent chirality and synthetic versatility.
One emerging area is the development of chiral polymers and stationary phases for chromatography. For example, this compound can be used to prepare monomers like (1S,2S)-1,2-cyclohexanediyl bis(4-vinylbenzoate). Polymerizing such monomers could lead to novel chiral stationary phases for High-Performance Liquid Chromatography (HPLC), offering new selectivities for separating enantiomers. phenomenex.com
The principles of chiral recognition from supramolecular chemistry can also be translated into materials science. Future research could involve immobilizing chiral receptors based on this compound onto solid supports like silica (B1680970) or nanoparticles. These materials could then be used not only for chromatographic separations but also for developing chiral sensors or enantioselective membranes for large-scale separation processes.
Development of Sustainable and Green Chemical Processes Involving this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com This philosophy is being applied to both the synthesis and application of this compound.
Researchers are actively developing greener routes to produce 1,2-cyclohexanediol. researchgate.netresearchgate.net These methods focus on using safer reagents and solvents, and more efficient catalysts. For instance, studies have explored the hydrolysis of cyclohexene (B86901) oxide in water without any other catalyst, providing a high yield of trans-1,2-cyclohexanediol and eliminating the need for traditional acid or base catalysts. researchgate.net Other approaches utilize zeolites as recyclable catalysts for the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with hydrogen peroxide under solvent-free conditions. researchgate.net
Beyond its synthesis, this compound can be employed in developing more sustainable chemical processes. Its use as a chiral ligand in catalytic amounts promotes atom economy, a key principle of green chemistry. vapourtec.com Future efforts will likely focus on using diols derived from renewable feedstocks and developing catalytic systems that operate in green solvents like water, supercritical fluids, or ionic liquids, further enhancing the sustainability of processes involving this chiral scaffold. text2fa.irnih.gov
Table 2: Examples of Green Chemistry Approaches for 1,2-Cyclohexanediol Synthesis
| Method | Catalyst / Reagent | Key Sustainability Feature |
|---|---|---|
| Hydrolysis of Cyclohexene Oxide | Hot Water (no other catalyst) | Eliminates catalyst, uses water as a green solvent. researchgate.net |
| Hydrolysis of Cyclohexene Oxide | H-Beta and H-ZSM-5 zeolites | Recyclable solid acid catalyst, solvent-free conditions. researchgate.net |
| Direct Dihydroxylation of Cyclohexene | Ti-Beta zeolites / H₂O₂ | Uses a safer oxidizing agent (H₂O₂), solvent-free conditions. researchgate.net |
Novel Reactivity Modes and Unexplored Chemical Transformations Leveraging the this compound Scaffold
The unique structural and stereochemical properties of this compound continue to inspire the exploration of novel chemical reactions and transformations. As a versatile chiral building block, its potential extends far beyond its traditional use in ligand synthesis.
One emerging area is the use of 1,2-diols in photo-promoted reactions. A recent study showed that a manganese complex can catalyze the aerobic oxidative cleavage of 1,2-diols under visible light irradiation, representing a novel, mild method for C-C bond cleavage. rsc.org Applying this methodology in an asymmetric fashion using the chiral diol scaffold could lead to new synthetic strategies.
Furthermore, the enzymatic degradation pathway of cyclohexane-1,2-diol points towards novel biocatalytic transformations. The discovery of enzymes that can hydrolytically cleave the carbon-carbon bond in the corresponding dione (B5365651) opens up possibilities for new enzymatic or biomimetic C-C bond cleavage and functionalization reactions that are difficult to achieve with conventional synthetic methods. nih.gov Future research will undoubtedly uncover new ways to activate and transform the this compound scaffold, leading to the development of innovative synthetic methodologies and the construction of complex, high-value chiral molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,2S)-cyclohexane-1,2-diol, and how do reaction conditions influence diastereoselectivity?
- Methodological Answer : The diol can be synthesized via catalytic oxidation of cyclohexene derivatives or hydration of cyclohexene oxides. For example, cis-dihydroxylation of cyclohexene using hydrogen peroxide with a copper-based metal-organic framework (MOF) catalyst yields this compound in acetonitrile/water at 80°C over 18 hours . Alternatively, hydrogenation of cyclohexene oxide with nickel or cobalt catalysts in isopropanol at 100°C under 5 MPa pressure produces the diol . Diastereoselectivity is highly dependent on catalyst choice and solvent polarity, with chiral auxiliaries like (S,S)-cyclohexane-1,2-diol achieving 92–95% enantiomeric excess in alkylation reactions .
Q. What spectroscopic methods are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for stereochemical analysis. The -NMR splitting patterns of vicinal hydroxyl protons distinguish cis (axial-equatorial) and trans (diequatorial) diastereomers. For example, trans-(1S,2S)-diols exhibit distinct coupling constants () compared to cis isomers . Chiral chromatography (e.g., HPLC with chiral stationary phases) and optical rotation measurements further validate enantiopurity, as demonstrated in studies comparing synthetic samples to authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
